

structure-activity relationship (SAR) study methods for quinazolin-2-amines

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Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinazolin-2-amine

Cat. No.: B11891860

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Application Note: Structure-Activity Relationship (SAR) Study Methods for Quinazolin-2-amines

Executive Summary & Scaffold Significance

The quinazolin-2-amine scaffold represents a privileged structure in medicinal chemistry, distinct from its widely commercialized isomer, the quinazolin-4-amine (found in EGFR inhibitors like Gefitinib). While 4-aminoquinazolines dominate kinase oncology, quinazolin-2-amines (and 2,4-diaminoquinazolines) are critical in three primary therapeutic areas:

- Alpha-1 Adrenoceptor Antagonism: (e.g., Prazosin, Doxazosin) for hypertension and BPH.
- Novel Kinase Inhibition: Targeting specific pockets in VEGFR, CDK9, and ROR1 where the C2-amine acts as a critical hydrogen bond donor/acceptor in the hinge region.
- Antimicrobial Agents: Exhibiting potent activity against MRSA and biofilm formation.

This guide provides a rigorous, self-validating framework for exploring this scaffold, moving from chemical synthesis to biological validation.

Chemical Synthesis: The "Green" Oxidative Cyclization Protocol

Causality: Traditional syntheses (e.g., Bischler-Lang) often require harsh conditions or expensive transition metals. The protocol below utilizes an iodine-catalyzed oxidative cyclization, which is atom-economical, metal-free, and scalable. It constructs the quinazoline core while simultaneously installing the C2-amine and C4-aryl substituents.

Protocol 1: Synthesis of 4-Phenylquinazolin-2-amine

Objective: Synthesize a core scaffold for SAR derivatization.

Reagents:

- (2-Aminophenyl)(phenyl)methanone (2-Aminobenzophenone) [1.0 equiv]
- Guanidine Hydrochloride [1.5 equiv]
- Iodine () [0.1 equiv] - Catalyst
- Dimethyl Sulfoxide (DMSO) - Solvent[1]
- Sodium Thiosulfate () - Quench

Step-by-Step Methodology:

- Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 mmol, 197 mg) and guanidine hydrochloride (1.5 mmol, 143 mg) in DMSO (3 mL).
- Catalysis: Add molecular iodine (0.1 mmol, 25 mg).
- Reaction: Heat the mixture to 100°C in an oil bath open to the air (oxidative conditions). Stir for 4–6 hours.

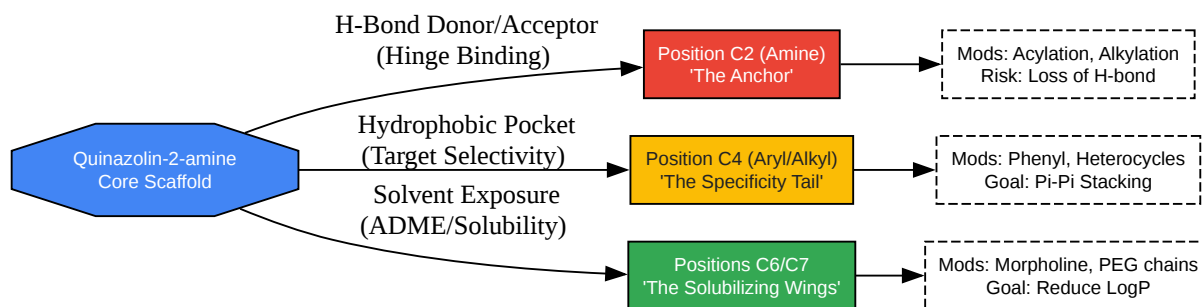
- Checkpoint: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The starting benzophenone (bright yellow fluorescent) should disappear.
- Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (20 g) containing saturated aqueous (5 mL) to quench excess iodine.
- Isolation: A precipitate will form. Filter the solid under vacuum. Wash with cold water (3 x 10 mL) and diethyl ether (2 x 5 mL) to remove unreacted organic impurities.
- Purification: Recrystallize from hot ethanol.
 - Expected Yield: 75–85%.
 - Validation:

NMR should show a characteristic singlet for the amine () around 7.0–7.5 ppm (broad) and disappearance of the ketone carbonyl signal in NMR.

SAR Strategy & Decision Logic

To optimize potency and physicochemical properties, modifications must be strategic. The quinazolin-2-amine scaffold has three "vectors" for modification.

Visualizing the SAR Vectors



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Figure 1: Strategic vectors for SAR optimization of the quinazolin-2-amine scaffold. The C2 amine is critical for binding affinity, C4 determines selectivity, and C6/C7 control pharmacokinetics.

SAR Optimization Table

Position	Function	Common Modifications	Impact on Activity
C2 ()	Primary Binding	Unsubstituted	Essential for H-bonding with kinase hinge residues (e.g., Glu/Met).
-Methylation	Often reduces potency by disrupting H-bond donor capability.		
Acylation (Amide)	Can introduce new interactions but increases steric bulk; useful for covalent inhibitors.		
C4	Selectivity	Phenyl / Substituted Aryl	Critical for hydrophobic interactions. Electron-withdrawing groups (F, Cl) often improve metabolic stability.
Heterocycles (Pyridine)	Improves solubility and can target specific active site residues.		
C6 / C7	ADME / Solubility		Classic "pegylation" mimic (e.g., Erlotinib style) to improve water solubility.
Morpholine / Piperazine	Drastically improves solubility and oral bioavailability (lowers LogP).		

Halogens (F, Cl)	Blocks metabolic hot-spots (preventing oxidation).
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Biological Validation Protocols

Trustworthy data requires robust assays. We utilize a FRET-based Kinase Assay for potency (IC50) and an MTT Assay for cellular efficacy.

Protocol 2: FRET-Based Kinase Inhibition Assay

Principle: This assay measures the transfer of phosphate from ATP to a peptide substrate. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen), which is less prone to interference than standard fluorescence.

Materials:

- Kinase of interest (e.g., EGFR, VEGFR2)[2]
- Fluorescein-labeled poly-GT substrate
- ATP (concentration)
- Terbium-labeled anti-phosphotyrosine antibody
- Test Compounds (dissolved in 100% DMSO)

Workflow:

- Preparation: Prepare a 3-fold serial dilution of the quinazolin-2-amine derivative in DMSO (10 concentrations).
- Enzyme Reaction:
 - In a 384-well white plate, add 2.5 μ L of test compound (4x final conc).

- Add 5 μ L of Kinase + Substrate mixture.
- Add 2.5 μ L of ATP to initiate the reaction.
- Control: DMSO only (Max activity) and Staurosporine (Min activity).
- Incubation: Incubate at room temperature for 60 minutes (kinase dependent).
- Detection: Add 10 μ L of TR-FRET Dilution Buffer containing the Tb-labeled antibody and EDTA (to stop the reaction).
- Readout: Incubate 30 mins. Read on a plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).
- Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol 3: Cell Viability (MTT Assay)

Objective: Determine if kinase inhibition translates to cancer cell death.

- Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at 5,000 cells/well in 96-well plates. Incubate 24h.
- Treatment: Add compounds (0.1 – 100 μ M). Incubate for 72h.
- Labeling: Add 20 μ L MTT reagent (5 mg/mL). Incubate 4h at 37°C.
- Solubilization: Remove media. Add 150 μ L DMSO to dissolve formazan crystals.
- Measurement: Measure Absorbance at 570 nm.

Computational & In Silico Workflow

Before synthesis, validate designs using molecular docking.

Software: AutoDock Vina / PyRx (Open Source) or Schrödinger Glide.

Workflow:

- Protein Prep: Download PDB structure (e.g., 4HJO for EGFR).[3] Remove water molecules (unless bridging). Add polar hydrogens.[3]
- Ligand Prep: Draw the quinazolin-2-amine derivative. Minimize energy (MMFF94 force field).
- Grid Generation: Center the grid box on the hinge region (typically residues Met793 in EGFR). Box size: 20x20x20 Å.
- Docking: Run simulation with exhaustiveness = 8.
- Analysis: Look for:
 - H-bond: Between the N1 or N3 of the quinazoline ring and the backbone amide of the hinge residue.
 - H-bond: Between the C2-amine () and the hinge carbonyl.
 - Binding Energy: Scores < -8.5 kcal/mol generally indicate good binders.

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